molecular formula C10H20Cl2N2O B1473992 8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride CAS No. 2097953-77-8

8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

Cat. No. B1473992
CAS RN: 2097953-77-8
M. Wt: 255.18 g/mol
InChI Key: GCDMNBQEANZLSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The azetidine ring, a four-membered ring containing a nitrogen atom, is known to impart unique reactivity due to its ring strain. The bicyclic octane structure could potentially add further complexity to the molecule’s 3D structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The azetidine ring is known to participate in a variety of reactions, including ring-opening reactions . The hydroxyl group could potentially be involved in reactions such as esterification or substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For instance, the presence of the hydroxyl group and the dihydrochloride could potentially make this compound polar and capable of forming hydrogen bonds. This could affect properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Organic Synthesis

8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride: is a valuable raw material and intermediate in organic synthesis . Its structure is conducive to chemical modifications, making it a versatile precursor for synthesizing a wide range of organic compounds. Its use in organic synthesis spans the development of new pharmaceuticals, agrochemicals, and complex molecules for material science.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a building block for the synthesis of various drugs . Its bicyclic structure can be functionalized to create novel pharmacophores, which are central to drug design and discovery. Researchers utilize this compound to develop new medications with potential therapeutic applications in treating diseases.

Agrochemical Research

The compound’s utility extends to the agrochemical field, where it is used to develop new pesticides and herbicides . Its chemical properties allow for the creation of compounds that can selectively target and control agricultural pests, contributing to increased crop yields and food production efficiency.

Material Science

In material science, 8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is employed as an intermediate in the synthesis of advanced materials . Its incorporation into polymers and other materials can enhance their properties, such as durability, flexibility, and resistance to environmental factors.

Environmental Science

This compound is also explored for its potential applications in environmental science . It could be used in the development of environmentally friendly materials or chemicals that help reduce pollution and promote sustainability.

Biochemistry

In biochemistry, the compound finds applications in the study of biological processes and the development of biochemical assays . It may be used to synthesize molecules that mimic natural substances or to create probes that help in understanding the intricate mechanisms of life at the molecular level.

Analytical Chemistry

Lastly, in analytical chemistry, this compound can be used as a standard or reagent in various analytical techniques . Its well-defined structure makes it suitable for use in calibration processes, ensuring accuracy and precision in chemical analysis.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if this compound is used in medicinal chemistry, its mechanism of action would depend on its interactions with biological targets. Unfortunately, without specific information, it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

8-(azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.2ClH/c13-10-3-7-1-2-8(4-10)12(7)9-5-11-6-9;;/h7-11,13H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDMNBQEANZLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3CNC3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Reactant of Route 3
8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Reactant of Route 4
8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Reactant of Route 5
8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Reactant of Route 6
Reactant of Route 6
8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

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